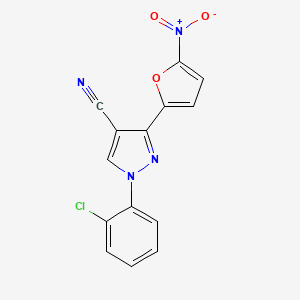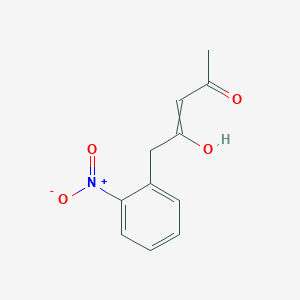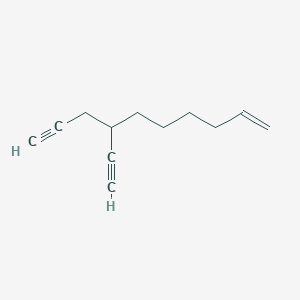
7-Ethynyldec-1-EN-9-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethynyldec-1-EN-9-yne is an organic compound characterized by the presence of both a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene) within its molecular structure. This compound falls under the category of enynes, which are known for their unique reactivity due to the coexistence of these two functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyldec-1-EN-9-yne can be achieved through various methods, one of which involves the enyne metathesis reaction. This reaction is typically catalyzed by ruthenium carbenes, which facilitate the bond reorganization between alkynes and alkenes to produce 1,3-dienes . The reaction conditions often include the use of a solvent such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethynyldec-1-EN-9-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alkanes.
Applications De Recherche Scientifique
7-Ethynyldec-1-EN-9-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 7-Ethynyldec-1-EN-9-yne exerts its effects involves the interaction of its alkyne and alkene groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include cycloaddition reactions, where the compound forms cyclic structures with other reactants.
Comparaison Avec Des Composés Similaires
1-Decyne: An alkyne with a similar carbon chain length but lacking the alkene group.
1-Decene: An alkene with a similar carbon chain length but lacking the alkyne group.
7-Ethynyl-1-octene: A compound with both alkyne and alkene groups but a shorter carbon chain.
Uniqueness: 7-Ethynyldec-1-EN-9-yne is unique due to the specific positioning of its alkyne and alkene groups, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propriétés
Numéro CAS |
61208-02-4 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
7-ethynyldec-1-en-9-yne |
InChI |
InChI=1S/C12H16/c1-4-7-8-9-11-12(6-3)10-5-2/h2-4,12H,1,7-11H2 |
Clé InChI |
GPMZBEJIXLRKFS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC(CC#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


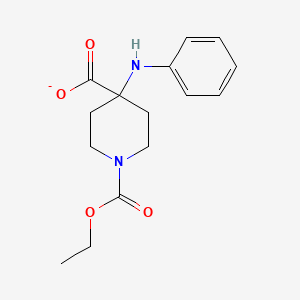
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
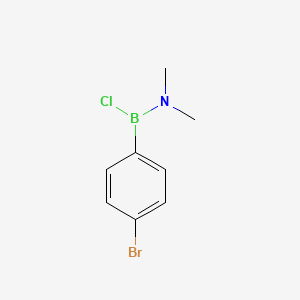
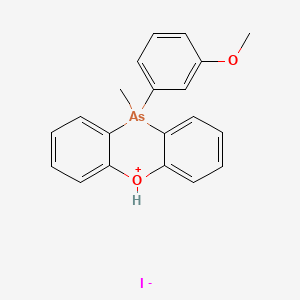



![Methyl 4-methyl-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14591078.png)

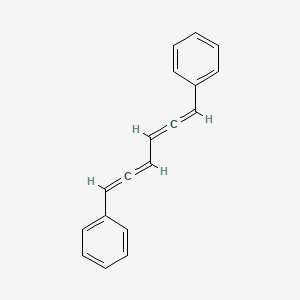
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
